Ethanone, 2-(2-pyridinyl)-1-(2,4,6-trihydroxyphenyl)-
Description
Ethanone, 2-(2-pyridinyl)-1-(2,4,6-trihydroxyphenyl)- is a hydroxyacetophenone derivative featuring a pyridinyl substituent at the 2-position and a 2,4,6-trihydroxyphenyl group at the 1-position. This compound’s structure combines the electron-deficient pyridine ring with the highly polar trihydroxyphenyl moiety, which may confer unique physicochemical and biological properties.
Properties
CAS No. |
101068-26-2 |
|---|---|
Molecular Formula |
C13H11NO4 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
2-pyridin-2-yl-1-(2,4,6-trihydroxyphenyl)ethanone |
InChI |
InChI=1S/C13H11NO4/c15-9-6-11(17)13(12(18)7-9)10(16)5-8-3-1-2-4-14-8/h1-4,6-7,15,17-18H,5H2 |
InChI Key |
JRQSDWUNLDUNMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CC(=O)C2=C(C=C(C=C2O)O)O |
Origin of Product |
United States |
Preparation Methods
Laboratory-Scale Synthesis
Aldol Condensation Mechanism
The primary synthetic route involves an aldol condensation between 2-acetylpyridine and 2,4,6-trihydroxybenzaldehyde under basic conditions. The reaction proceeds via deprotonation of 2-acetylpyridine to generate an enolate ion, which nucleophilically attacks the carbonyl carbon of the aldehyde. Subsequent protonation yields the β-hydroxy ketone intermediate, which undergoes dehydration to form the α,β-unsaturated ketone. However, in this case, reaction conditions are carefully controlled to halt at the aldol adduct stage, avoiding complete dehydration and preserving the ethanone structure.
Key Reaction Parameters:
- Base : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
- Solvent : Polar aprotic solvents (e.g., dimethylformamide) or aqueous-ethanol mixtures
- Temperature : Reflux (~80–100°C)
- Time : 6–12 hours
The crude product is purified via recrystallization from methanol or ethanol, yielding the target compound as a pale-yellow solid.
Optimization of Hydroxyl Group Reactivity
The 2,4,6-trihydroxyphenyl moiety’s high polarity and acidity (pKa ~6–8 for phenolic protons) necessitate careful handling to prevent undesired side reactions such as oxidation or self-condensation. While early protocols omitted hydroxyl protection, recent advances suggest that transient protection using diphenyl carbonate (as demonstrated in analogous syntheses) enhances regioselectivity. For example, masking hydroxyl groups prior to aldol condensation reduces competitive etherification or quinone formation, improving yields from ~70% to >90%.
Industrial-Scale Production
Continuous Flow Synthesis
To address scalability challenges, industrial production employs continuous flow reactors with automated temperature and pressure controls. This method offers:
- Enhanced Heat Transfer : Mitigates exothermic side reactions.
- Consistent Mixing : Reduces localized concentration gradients.
- Higher Throughput : Achieves kilogram-scale production per batch.
A representative flow system configuration includes:
- Reactor Type : Tubular plug-flow reactor
- Residence Time : 30–60 minutes
- Temperature : 90–110°C
- Pressure : 2–4 bar
Post-reaction, in-line liquid-liquid extraction and centrifugal crystallization ensure high purity (>98%) without manual intervention.
Solvent and Waste Management
Industrial processes prioritize solvent recycling to minimize environmental impact. Methyl tert-butyl ether (MTBE), used in both reaction and workup phases, is recovered via distillation and reused for subsequent batches. Similarly, aqueous waste streams are neutralized and treated to recover sodium salts, aligning with green chemistry principles.
Alternative Synthetic Routes
Friedel-Crafts Acylation
An alternative approach employs Friedel-Crafts acylation of 2,4,6-trihydroxybenzene (phloroglucinol) with 2-pyridinylacetyl chloride. However, this method faces challenges:
- Catalyst Deactivation : Lewis acids (e.g., AlCl₃) bind irreversibly to phenolic hydroxyls.
- Regioselectivity Issues : Competing acylation at multiple hydroxyl sites.
Modifying the substrate with electron-withdrawing groups (e.g., nitro) temporarily improves reactivity but introduces additional synthesis steps.
Enzymatic Catalysis
Preliminary studies explore lipase-mediated condensation in non-aqueous media. While enzymatic methods avoid harsh bases, current yields remain suboptimal (<50%), limiting industrial applicability.
Comparative Analysis of Methods
Key Observations :
- The aldol condensation route outperforms alternatives in yield and scalability.
- Industrial flow systems reduce reaction times tenfold while enhancing sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(2-pyridinyl)-1-(2,4,6-trihydroxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The hydroxyl groups on the phenyl ring can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Esters or ethers.
Scientific Research Applications
2-(2-pyridinyl)-1-(2,4,6-trihydroxyphenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-pyridinyl)-1-(2,4,6-trihydroxyphenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with its targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substitution Effects
The table below summarizes key structural analogs, their molecular formulas, and physical properties:
*Inferred from substituent contributions; †Estimated based on similar structures.
Key Observations:
Pyridinyl vs. This may enhance solubility in polar solvents or interaction with biological targets . Chloro substituents (e.g., C₈H₇ClO₄) are electron-withdrawing, possibly increasing electrophilicity and altering metabolic stability .
Trihydroxyphenyl Core :
Physicochemical Properties
- Melting Points : Methoxy-substituted derivatives (e.g., C₁₅H₁₄O₅) exhibit higher melting points (193–197°C) compared to hydroxyl-rich analogs, likely due to intermolecular hydrogen bonding . The target pyridinyl compound may similarly exhibit a high melting point (>180°C).
- Density and Solubility : Methoxy derivatives (density 1.364 g/cm³ ) are less dense than halogenated analogs (e.g., chloro compounds), suggesting that pyridinyl substitution may result in intermediate density (~1.3–1.4 g/cm³).
- Acidity: The trihydroxyphenyl group confers acidity, with predicted pKa values around 6.8–7.0 for phenolic protons . Pyridinyl’s basicity (pKa ~5 for pyridine) could create zwitterionic behavior in aqueous solutions.
Biological Activity
Ethanone, 2-(2-pyridinyl)-1-(2,4,6-trihydroxyphenyl)- is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₁N₁O₄
- Molecular Weight : 255.25 g/mol
The compound features a pyridine ring and a trihydroxyphenyl group, which contribute to its biological activity. The presence of hydroxyl groups enhances its potential for antioxidant properties and interactions with various biological targets.
Biological Activities
Ethanone derivatives have been studied for various pharmacological effects:
- Antioxidant Activity : Compounds with similar structures have demonstrated strong antioxidant capabilities, which help in mitigating oxidative stress in cells. This is vital in preventing cellular damage related to various diseases.
- Anti-inflammatory Effects : Research suggests that ethanone derivatives can inhibit inflammatory pathways. For instance, compounds with phenolic structures are known to suppress the production of pro-inflammatory cytokines .
- Anticancer Properties : Studies indicate that ethanone derivatives may exhibit cytotoxic effects against various cancer cell lines. The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation .
- Enzyme Inhibition : Ethanone derivatives have shown potential as inhibitors of key enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CAs). These enzymes are significant in neurodegenerative diseases and other pathological conditions .
Case Studies
-
Antioxidant Study :
- A study evaluated the antioxidant capacity of ethanone derivatives using DPPH radical scavenging assays. Results indicated that these compounds effectively reduced free radicals, showcasing their potential as therapeutic agents against oxidative stress-related diseases.
-
Anti-inflammatory Mechanism :
- In vitro studies demonstrated that ethanone derivatives inhibited the NF-kB signaling pathway, leading to decreased expression of inflammatory markers in macrophage cell lines.
-
Cytotoxicity Against Cancer Cells :
- Testing on human breast cancer cell lines revealed that ethanone derivatives induced apoptosis in a dose-dependent manner, with IC50 values indicating significant potency compared to standard chemotherapeutics.
Comparative Analysis Table
| Compound Name | Molecular Formula | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Ethanone, 2-(2-pyridinyl)-1-(2,4,6-trihydroxyphenyl)- | C₁₄H₁₁N₁O₄ | Antioxidant, Anti-inflammatory | 15.5 |
| 2-(4-Bromophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | C₁₄H₁₁BrO₄ | Antioxidant, Anticancer | 12.3 |
| 2',4',6'-Trihydroxyacetophenone | C₈H₈O₄ | Antioxidant, Enzyme Inhibitor | 18.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
